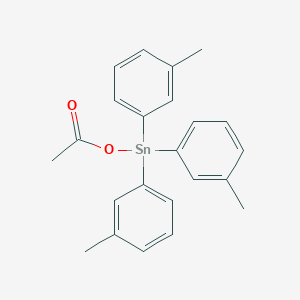
Tri-m-tolyltin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-m-tolyltin acetate is an organotin compound with the molecular formula C23H24O2Sn. It is a derivative of tin, where three m-tolyl groups (methylphenyl) are bonded to a tin atom, which is further bonded to an acetate group. This compound is known for its applications in various fields, including its use as a molluscicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri-m-tolyltin acetate typically involves the reaction of m-tolylmagnesium bromide with tin(IV) chloride, followed by the addition of acetic acid. The reaction can be summarized as follows:
Preparation of m-tolylmagnesium bromide: This is achieved by reacting m-tolyl bromide with magnesium in anhydrous ether.
Formation of tri-m-tolyltin chloride: The m-tolylmagnesium bromide is then reacted with tin(IV) chloride to form tri-m-tolyltin chloride.
Formation of this compound: Finally, tri-m-tolyltin chloride is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tri-m-tolyltin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or other carboxylates.
Major Products
Oxidation: Tin oxides and m-tolyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Scientific Research Applications
Tri-m-tolyltin acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its molluscicidal properties.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of tri-m-tolyltin acetate involves its interaction with biological membranes and enzymes. It disrupts cellular processes by binding to thiol groups in proteins, leading to enzyme inhibition and cell death. This is particularly effective against mollusks, making it a potent molluscicide.
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin acetate
- Tributyltin acetate
- Triethyltin acetate
Comparison
Tri-m-tolyltin acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to triphenyltin acetate, it has different reactivity and toxicity profiles. Tributyltin acetate and triethyltin acetate have different alkyl groups, leading to variations in their applications and effectiveness.
Properties
CAS No. |
15826-89-8 |
|---|---|
Molecular Formula |
C23H24O2Sn |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
tris(3-methylphenyl)stannyl acetate |
InChI |
InChI=1S/3C7H7.C2H4O2.Sn/c3*1-7-5-3-2-4-6-7;1-2(3)4;/h3*2-3,5-6H,1H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
DUQUVLXUOBKCKL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)[Sn](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















